1-Chloro-2-(1-chloropropan-2-yl)benzene

Lipophilicity Chromatography Medicinal Chemistry

SAR programs requiring two distinct electrophilic handles often face synthetic bottlenecks when using mono-chlorinated or tertiary-chloride analogs. This compound solves that problem by providing a benzylic secondary alkyl chloride and an ortho-aryl chloride in one scaffold - enabling predictable chemoselectivity: the benzylic site undergoes SN2 displacement or E2 elimination first, followed by Pd-catalyzed cross-coupling at the aromatic chloride. • Dual C-Cl topology unavailable in mono-chloro or tertiary-chloro analogs; sequential derivatization without protecting-group strategies. • Racemic stereocenter at the benzylic carbon supports chiral resolution or asymmetric synthesis workflows. • Standard 95% purity with batch-specific QC (NMR, HPLC, GC); multiple pack sizes from 100 mg to bulk, shipped ambient from global stock points.

Molecular Formula C9H10Cl2
Molecular Weight 189.08 g/mol
Cat. No. B13233360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-(1-chloropropan-2-yl)benzene
Molecular FormulaC9H10Cl2
Molecular Weight189.08 g/mol
Structural Identifiers
SMILESCC(CCl)C1=CC=CC=C1Cl
InChIInChI=1S/C9H10Cl2/c1-7(6-10)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3
InChIKeyMCSVLMAMPHCLJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2-(1-chloropropan-2-yl)benzene: Physicochemical and Structural Baseline


1-Chloro-2-(1-chloropropan-2-yl)benzene (CAS 1489645-98-8) is a dichlorinated alkylbenzene derivative with the molecular formula C₉H₁₀Cl₂ and a molecular weight of 189.08 g/mol [1]. The compound features an ortho-chlorine substituent on the aromatic ring and a primary alkyl chloride on the α‑methyl side chain, yielding a stereocenter at the benzylic carbon [1]. Its computed XLogP3 is 3.7, indicating moderate lipophilicity, and it possesses zero hydrogen bond donors or acceptors, classifying it as a purely hydrophobic scaffold [1]. Commercial sourcing is available from multiple vendors at a standard purity of 95%, typically accompanied by batch-specific QC documentation (NMR, HPLC, GC) .

Orthogonal dual electrophilic handles support sequential derivatization and cross-coupling workflows
Racemic building block with a benzylic stereocenter enables chiral resolution or asymmetric synthesis studies
Defined lipophilicity and retention index space supports use as a system suitability standard in dichlorinated alkylbenzene chromatography

1-Chloro-2-(1-chloropropan-2-yl)benzene: Why Generic Substitution Fails – Ortho-Dichloro Architecture


The combination of an ortho‑aromatic chlorine and a primary alkyl chloride on a branched α‑methyl side chain creates a specific electrophilic topology that cannot be replicated by mono‑chlorinated, meta/para‑dichlorinated, or tertiary‑chloride analogs [1]. The ortho‑chlorine atom exerts both steric and electronic effects—reducing ring electron density and restricting rotational freedom—that directly modulate the reactivity of the benzylic carbon toward nucleophilic substitution and elimination pathways [1][2]. In comparative computational profiling, the target compound exhibits a distinct XLogP3 value and heavy atom count relative to its closest in‑class analogs, translating to measurable differences in chromatographic retention, solvent partitioning, and orthogonal reactivity in cross‑coupling applications [1][2].

Mono-chloro analogs lack ortho-aryl chloride
Removal of the aromatic chloride eliminates the second electrophilic site, preventing orthogonal functionalization and reducing synthetic utility for sequential coupling strategies.
Positional isomers shift alkyl chloride reactivity
Moving the alkyl chloride away from the benzylic position (e.g., 2-chloropropyl isomer) disfavors elimination to a conjugated styrene and alters nucleophilic substitution pathways.
Tertiary chloride analogs strongly prefer elimination
The gem-dimethyl tertiary benzylic chloride analog limits SN2 substitution, reducing versatility in building block design even though LogP may be similar.

1-Chloro-2-(1-chloropropan-2-yl)benzene: Differential Evidence vs. Analogs


Lipophilicity Differentiation vs. Mono-Chloro and Positional Isomers

The computed XLogP3 for 1‑chloro‑2‑(1‑chloropropan‑2‑yl)benzene is 3.7, which is identical to the mono‑chloro analog (1‑chloropropan‑2‑yl)benzene (XLogP3 3.7) [1][2]. However, the target compound achieves this identical logP while carrying a second chlorine atom, indicating that the ortho‑chloro substitution compensates lipophilicity in a manner distinct from simple additive models. In contrast, the positional isomer 1‑chloro‑2‑(2‑chloropropyl)benzene shows XLogP3 3.8, and the para‑dichloro analog 1‑chloro‑4‑(2‑chloropropan‑2‑yl)benzene yields XLogP3 3.5 [1][3]. These differences, though modest, are significant in reverse‑phase chromatographic method development where retention time shifts of ±0.05–0.10 logP units can alter separation resolution.

Lipophilicity Profile
Computed logP context
Target XLogP3 3.7 vs. mono‑Cl 3.7, 2‑Cl‑propyl isomer 3.8, para‑dichloro 3.5
Identical logP to mono-chloro scaffold but with second functional handle
Modest retention shifts (±0.05–0.10 logP) can affect chromatographic resolution; verify experimentally
Lipophilicity Chromatography Medicinal Chemistry

Rotatable Bonds: Steric Constraint vs. Tertiary Chloride Analogs

1‑Chloro‑2‑(1‑chloropropan‑2‑yl)benzene possesses 2 rotatable bonds, determined by the C–C bond between the benzene ring and the chiral benzylic carbon plus the C–C bond to the chloromethyl group [1]. The tertiary chloride analog, 1‑chloro‑2‑(1‑chloro‑1‑methylethyl)benzene, has only 1 rotatable bond due to the gem‑dimethyl substitution, and the para‑dichloro analog also has 1 rotatable bond [1][2]. The mono‑chloro analog likewise has 2 rotatable bonds but lacks the ortho‑chlorine steric constraint that restricts the conformational envelope in the target compound [2]. The presence of the ortho‑chlorine introduces an asymmetric steric barrier and a stereogenic center (undefined atom stereocenter count = 1), which is absent in the achiral tertiary analog [1].

Conformational Constraint
Computed structural context
Rotatable bonds: 2 (ortho‑Cl restricts envelope); stereocenters: 1
Conformational profile distinct from achiral tertiary analog (1 rotatable bond, 0 stereocenters)
Ortho‑Cl steric barrier may influence molecular docking poses
Conformational Analysis Molecular Docking Synthetic Chemistry

Dual Leaving Group Architecture: Substitution and Elimination Pathways

The compound presents two chemically distinct C–Cl bonds: (i) an aromatic C(sp²)–Cl at the ortho position, and (ii) a benzylic primary C(sp³)–Cl. This dual leaving group architecture enables sequential or orthogonal functionalization strategies [1]. The benzylic chloride is a secondary alkyl halide susceptible to SN1/SN2 and E1/E2 pathways, while the aromatic chloride is electron‑deficient and amenable to Pd‑catalyzed cross‑coupling (Suzuki, Buchwald–Hartwig) [1][2]. In contrast, the mono‑chloro analog (1‑chloropropan‑2‑yl)benzene lacks the aromatic chloride handle entirely, and the positional isomer 1‑chloro‑2‑(2‑chloropropyl)benzene places the alkyl chloride at a non‑benzylic position, disfavoring elimination to a conjugated styrene [2]. The para‑dichloro analog (1‑chloro‑4‑(2‑chloropropan‑2‑yl)benzene) features a tertiary benzylic chloride that favors SN1 over SN2, limiting synthetic versatility [2].

Dual Leaving Groups
Class-level inference
Ortho‑aryl C(sp²)–Cl + benzylic secondary C(sp³)–Cl; orthogonal SN2/E2 vs. cross‑coupling reactivity
Supports chemoselective sequential functionalization strategies
Reactivity inferred from standard alkyl/aryl halide principles; validate in target solvent/base system
Synthetic Methodology Cross-Coupling Building Block

Complexity Index: Synthesis and Purification Differentiation

The PubChem‑computed complexity index for 1‑chloro‑2‑(1‑chloropropan‑2‑yl)benzene is 114, compared to 132 for the tertiary chloride analog, 105 for the mono‑chloro analog, and approximately 120 for the 2‑chloropropyl positional isomer [1]. The complexity metric, derived from atom and bond counts plus topological features, serves as a surrogate for synthetic accessibility and chromatographic behavior [1]. The target compound's intermediate complexity value (114) reflects the presence of a stereocenter and ortho‑substitution pattern that increases structural intricacy relative to the mono‑chloro scaffold (105) without reaching the higher complexity of the gem‑dimethyl tertiary analog (132) [1]. In preparative HPLC purification, the intermediate complexity metric correlates with manageable peak shape and resolution when using standard C18 columns under generic gradient conditions, as inferred from class‑level behavior of dichlorinated alkylbenzenes [2].

Complexity Index
Computed surrogate
114 (target) vs. mono‑Cl 105, 2‑Cl‑propyl ~120, tertiary-Cl 132
Intermediate complexity may facilitate purification and scalable synthesis
Correlates with HPLC peak shape under generic C18 conditions; method optimization may be required
Process Chemistry Analytical Chemistry Procurement

1-Chloro-2-(1-chloropropan-2-yl)benzene: Research and Industrial Applications


Dual-Handle Building Block for Medicinal Chemistry

The orthogonally reactive C–Cl sites (benzylic secondary alkyl chloride vs. ortho‑aryl chloride) enable sequential derivatization strategies where the benzylic position is first displaced or eliminated, followed by Pd‑catalyzed cross‑coupling at the aromatic chloride [1]. This dual‑handle architecture is unavailable in the mono‑chloro analog (which lacks the aryl chloride) and less flexible in the tertiary chloride analog (which strongly favors elimination over substitution at the benzylic position). Procurement for SAR exploration programs should prioritize this scaffold when the synthetic route requires two distinct electrophilic diversification points with predictable chemoselectivity [1].

Chiral Intermediate for Asymmetric Synthesis

The presence of a stereogenic center at the benzylic carbon (undefined atom stereocenter count = 1) makes this compound a candidate for asymmetric synthesis or chiral resolution studies [1]. Unlike the achiral tertiary chloride analog, the target compound can be resolved into enantiomers or used as a racemic building block that introduces chirality into downstream products. Chiral HPLC or enzymatic resolution protocols may be applied, making this compound suitable for medicinal chemistry programs targeting stereochemically defined pharmacophores [1].

Chromatographic Standard for C₉H₁₀Cl₂ Isomer Separation

With an XLogP3 of 3.7, molecular weight of 189.08 Da, and a complexity index of 114, this compound occupies a defined property space that makes it useful as a retention time marker or system suitability standard in GC and HPLC methods targeting dichlorinated alkylbenzene separations [1][2]. Its chromatographic behavior can be predicted from class‑level retention index models for isomeric chloroalkylbenzenes, and its intermediate complexity ensures baseline resolution from both simpler (mono‑chloro) and more complex (tertiary chloride) analogs under optimized gradient conditions [2].

Precursor to Ortho-Substituted Styrenes via Dehydrohalogenation

The benzylic secondary chloride undergoes E2 elimination under basic conditions to yield an ortho‑chlorostyrene derivative, which serves as a versatile monomer or dienophile [1]. This elimination pathway is less favorable in the non‑benzylic positional isomer (1‑chloro‑2‑(2‑chloropropyl)benzene), which lacks conjugation stabilization in the transition state. Procurement for polymer chemistry or cycloaddition applications should favor this scaffold when efficient styrene formation under mild basic conditions is desired [1].

Application
Selection Property
Validation Focus
Dual-handle medicinal chemistry building block
Orthogonal benzylic/aryl chloride reactivity
Chemoselectivity and sequential derivatization trials
Chiral intermediate for asymmetric synthesis
Benzylic stereocenter with potential for resolution
Chiral HPLC or enzymatic resolution protocol fit
Chromatographic standard for C₉H₁₀Cl₂ isomer separation
Defined XLogP3 and retention index behavior
System suitability and retention time benchmarking
Precursor to ortho‑chlorostyrene via dehydrohalogenation
Benzylic secondary chloride favors E2 elimination
Styrene formation efficiency under mild basic conditions
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